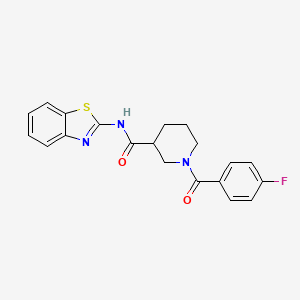

![molecular formula C17H19N3O4S2 B4623949 ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4623949.png)

ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions, including the use of dimethyl acetone-1,3-dicarboxylate as a precursor in the synthesis of thiazole carboxylates and thieno[2,3-d]pyrimidin-4-ones. These processes highlight the versatility and complexity of synthesizing thiophene and pyrimidinyl-thio derivatives, demonstrating the intricate steps required to construct the target molecule's scaffold (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structures of similar compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, revealing intramolecular N-H...O bonds and almost planar rings formed by these hydrogen bonds. These studies shed light on the spatial arrangement and bonding interactions within the molecule, providing insights into the structural features that might influence its chemical behavior (Wu et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of related compounds often involves interactions with various reagents to produce a wide array of derivatives. For instance, the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrates the potential for functionalization and the formation of Schiff bases, indicating a rich chemistry that enables the modification of the molecule's properties for diverse applications (Narayana et al., 2006).

Physical Properties Analysis

The physical properties of such complex molecules are closely tied to their molecular structure. Although specific data on the target compound is scarce, studies on analogous structures provide valuable insights into their solubility, melting points, and crystallinity. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various scientific fields.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and interactions with other molecules, are pivotal in defining the compound's utility in chemical syntheses and its potential as a precursor for more complex molecules. The synthesis and reactivity of similar compounds, such as the conversion of ethyl 3-amino-1H-pyrazole-4-carboxylate into its acetylated derivatives, illustrate the chemical versatility and the influence of substituents on the molecule's behavior (Kusakiewicz-Dawid et al., 2007).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate and its derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have been found to exhibit significant antibacterial and antifungal activities, with some derivatives showing higher potency than standard drugs against specific pathogens. The synthesis processes often involve multi-step reactions, including the use of ethyl acetoacetate, thiourea, and various aromatic aldehydes in the presence of catalytic amounts of sodium ethoxide or other catalysts. The antimicrobial activities of these compounds have been attributed to their structural features, particularly the presence of the thiophene moiety combined with pyrimidinyl and other substituents, which may interact with microbial enzymes or structural components, leading to inhibition of microbial growth or viability (Mabkhot et al., 2015).

Antioxidant and Antimicrobial Derivatives

Research into the modifications of ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate has led to the discovery of derivatives with potent antioxidant and antimicrobial activities. These activities are crucial for developing new therapeutic agents that can combat oxidative stress-related diseases and infections. The derivatives' effectiveness is evaluated through various assays to determine their radical scavenging abilities and their inhibitory effects on bacterial and fungal strains. Such studies provide insights into the structure-activity relationships that govern the biological activities of these compounds, paving the way for the design of more effective and selective agents (Youssef & Amin, 2012).

Novel Synthesis Methods

Innovative synthesis methods, including microwave-assisted synthesis and reactions under specific conditions, have been developed for the efficient production of ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate derivatives. These methods offer advantages such as reduced reaction times, higher yields, and the possibility of achieving more complex modifications of the molecule. By exploring different reaction conditions and starting materials, researchers have been able to expand the range of available derivatives, enhancing the potential applications of these compounds in various fields, including medicinal chemistry and drug development (El-Bayouki & Basyouni, 1988).

properties

IUPAC Name |

ethyl 5-acetyl-4-methyl-2-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-5-24-16(23)13-10(3)14(11(4)21)26-15(13)20-12(22)8-25-17-18-7-6-9(2)19-17/h6-7H,5,8H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCDZSIDANNPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-4-methyl-2-({[(4-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4623874.png)

![3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4623875.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4623886.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)

![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)

![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)

![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)

![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)